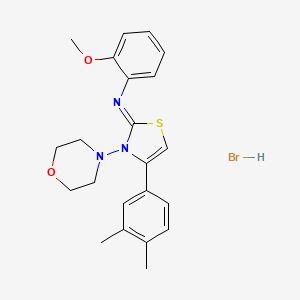

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3O2S and its molecular weight is 476.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including a morpholine ring and a thiazole moiety, contribute to its diverse biological interactions.

Molecular Structure and Properties

The molecular formula of this compound is C18H22BrN3OS, with a molecular weight of approximately 416.35 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22BrN3OS |

| Molecular Weight | 416.35 g/mol |

| CAS Number | 610764-96-0 |

The compound's configuration at the double bond between the aniline and thiazole groups influences its biological activity and chemical reactivity.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that similar compounds may exhibit significant biological activities through various mechanisms such as:

- Inhibition of Enzymatic Activity: Compounds with thiazole rings often inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The morpholine moiety may interact with neurotransmitter receptors, potentially influencing neurotransmission.

- Antioxidant Activity: The presence of methoxy groups can enhance the compound's ability to scavenge free radicals.

Biological Activity

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties: Thiazole compounds have demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects: Certain compounds within this class have been studied for their ability to reduce inflammation markers.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, showing that modifications in the morpholine and thiazole structures significantly enhanced their anticancer properties. The IC50 values indicated potent activity against breast cancer cell lines (MCF-7) .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thiazole derivatives, including those structurally similar to our compound. Results indicated broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Research Findings

Recent studies have utilized computational methods such as molecular docking to predict the binding affinity of this compound to various biological targets. These predictions suggest promising interactions with key enzymes involved in cancer progression and microbial resistance.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Protein Kinase B | -8.5 |

| Similar Thiazole Derivative | Cyclooxygenase-2 | -7.9 |

Analyse Chemischer Reaktionen

Electrophilic Substitution at the Methoxyaniline Group

The 2-methoxyaniline moiety can undergo electrophilic aromatic substitution (EAS) reactions due to the electron-donating methoxy (-OCH₃) group. Key reactions include:

-

Bromination/Chlorination : Halogenation may occur at the ortho/para positions relative to the methoxy group. For example, 4-methoxyaniline derivatives react with bromine in acetic acid to yield mono- or dihalogenated products .

-

Nitration : Nitration under acidic conditions (HNO₃/H₂SO₄) typically targets the para position of the methoxy group, though steric effects from the thiazole-morpholine system may alter regioselectivity .

Acid-Base Reactions Involving the Hydrobromide Salt

The hydrobromic acid counterion influences solubility and reactivity:

-

Neutralization : Treatment with a base (e.g., NaOH) would deprotonate the compound, releasing free base and forming NaBr.

-

Stability : The hydrobromide salt enhances stability in polar solvents (e.g., water, methanol) but may decompose under strong alkaline or oxidative conditions .

Ring-Opening Reactions of the Morpholine Moiety

The morpholine ring can undergo acid-catalyzed hydrolysis or ring-opening under harsh conditions:

-

Hydrolysis : In concentrated HCl or HBr, the morpholine oxygen may protonate, leading to ring cleavage and formation of a diol intermediate .

-

Alkylation : Reaction with alkyl halides could open the morpholine ring, forming secondary amines .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition temperatures above 200°C. The hydrobromide salt may decompose exothermically under oxidative conditions, releasing HBr gas .

Thermal Data for Analogous Compounds :

| Compound | Decomposition Temperature | Conditions | Source |

|---|---|---|---|

| (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide | 215°C | Air atmosphere |

Catalytic and Biological Reactivity

Though not directly studied for this compound, structurally related morpholinothiazoles exhibit:

-

Metal Coordination : The thiazole nitrogen and morpholine oxygen can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

-

Enzyme Inhibition : Similar compounds inhibit kinases and proteases via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the thiazole ring .

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDYJJGXOJPPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.